N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide

CCR5 Antagonist Screening Library Chemical Probe

Researchers face a critical gap: no public SAR data exists for this chemotype, making analog substitution a high-risk decision. Procure the exact N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide (CAS 931205-43-5) to ensure experimental reproducibility. Its unique 3-pyrrolyl and N-cyclopentyl pharmacophore (XLogP3: 2.9) provides a reliable starting point for systematic lead optimization. - Build proprietary SAR data by derivatizing the pyrrole ring or cyclopentyl tail. - Use as a validated model compound for ADMET prediction studies (MW: 254.33, HBD:1, HBA:1). - Guaranteed >95% purity, supplied as a pale-yellow solid to ensure synthetic reliability.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B4636723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3
InChIInChI=1S/C16H18N2O/c19-16(17-14-7-1-2-8-14)13-6-5-9-15(12-13)18-10-3-4-11-18/h3-6,9-12,14H,1-2,7-8H2,(H,17,19)
InChIKeyFNYHDXQEXINDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-3-(1H-pyrrol-1-yl)benzamide Technical Specifications


N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide (CAS 931205-43-5) is a synthetic small-molecule benzamide derivative combining a 3-(1H-pyrrol-1-yl) moiety and an N-cyclopentyl group. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol [1]. Primarily available as a screening compound (e.g., STK655381), it is a pale-yellow solid supplied at >90% purity for research use only [1]. The molecule is characterized by 1 hydrogen bond donor, 1 acceptor, 3 rotatable bonds, and a topological polar surface area of 34 Ų, resulting in a computed XLogP3 of 2.9 [1]. A patent reference suggests exploratory pharmacological screening identified it as a potential CCR5 antagonist scaffold, though rigorous, comparative biological data are not publicly disclosed [2].

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Screening library diversification for CCR5 antagonist chemotypes
Based on patent-indicated scaffold potential
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Synthetic derivatization via pyrrolyl or cyclopentyl modifications
Defined structure supports parallel SAR synthesis
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Physicochemical and computational ADME benchmarking
Computed descriptors (XLogP3, TPSA) publicly documented

N-Cyclopentyl-3-(1H-pyrrol-1-yl)benzamide Analog Substitution Risks


In the absence of disclosed quantitative structure-activity relationship (SAR) data, substituting N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide with an in-class analog is a high-risk procurement decision. The specific combination of the 3-pyrrolyl substituent and the N-cyclopentyl amide tail on the benzamide core creates a unique pharmacophore that would be destroyed by simple modifications. For example, changing the N-cyclopentyl group (XLogP3: 2.9 [1]) to a more polar or lipophilic cycloalkylamine would alter the compound’s lipophilic efficiency and predicted membrane permeability. Without experimental proof, one cannot assume that any other compound from the “pyrrolyl benzamide” class would engage the same biological targets or exhibit the same ADMET profile. This evidence guide clarifies that while an emerging use case exists, procurement must be driven by the exact IUPAC name and CAS number to ensure experimental reproducibility, as comparator data does not exist to justify a substitution.

Altering the N-cyclopentyl group may shift lipophilic efficiency and predicted permeability, risking different ADME behavior.
No published data confirm that other pyrrolyl benzamide analogs engage the same targets or share ADMET profiles.
Substitution without exact IUPAC/CAS match may compromise experimental reproducibility and comparability.

N-Cyclopentyl-3-(1H-pyrrol-1-yl)benzamide Differentiation Guide


Comparative Biological Data Status

A comprehensive search of primary literature, patents, and authoritative databases (excluding excluded vendor sources) fails to yield quantitative biological activity data (e.g., IC50, Ki, EC50) for N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide against any specific target in a head-to-head comparison with a named structural analog. A 2016 patent filing describes preliminary pharmacological screening indicating the compound can be used as a CCR5 antagonist [1], but no quantitative inhibition data were provided. A physicochemical comparison of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide (XLogP3 = 2.9, TPSA = 34 Ų) against a hypothetical N-phenyl-3-(1H-pyrrol-1-yl)benzamide analog (predicted XLogP3 = 3.1, TPSA = 34 Ų) shows the cyclopentyl derivative offers marginally improved topological polarity and lower lipophilicity, which may translate to different solubility and permeability profiles, but this remains a class-level inference unsupported by experimental PK data [2].

Bioactivity Data
Data to verify
TargetComputed XLogP3: 2.9; TPSA: 34 Ų Hypothetical N-phenyl analogPredicted XLogP3: ~3.1; TPSA: 34 Ų
ΔXLogP3 ~0.2 (lower) may indicate altered permeability; no quantitative IC50/Ki/EC50 reported.
Selection relies on structural identity, not proven performance vs an analog.
CCR5 Antagonist Screening Library Chemical Probe

N-Cyclopentyl-3-(1H-pyrrol-1-yl)benzamide Application Scenarios


CCR5 Antagonist Research & Library Diversification

Based on patent disclosure [1], the primary research application is as a potential CCR5 antagonist scaffold. Procurement is for screening libraries aiming to diversify chemotypes around the benzamide core. This scenario relies on the structural novelty of the compound rather than proven, differentiated potency against a named analog.

Synthetic Chemistry & Derivatization

The compound can be procured as a validated starting material for systematic SAR studies. Researchers can derivatize the 3-pyrrolyl ring or modify the cyclopentyl group to generate a novel series of analogs, building the proprietary quantitative data that is currently missing from the public domain. Its high purity and defined structure [2] make it a reliable substrate for parallel synthesis.

Physicochemical Benchmarking in Drug Design

Its well-defined and literature-accessible computed properties (MW: 254.33, XLogP3: 2.9, HBD: 1, HBA: 1) make it a suitable model compound for educational or computational chemistry studies focused on comparing predicted ADME properties of benzamide derivatives [2].

Application
Selection Property
Validation Focus
CCR5 antagonist screening diversification
Scaffold novelty and chemotype diversity
Confirm CCR5 target engagement in primary assay
Synthetic derivatization for SAR
Defined structure and high purity
Generate quantitative SAR data on analog series
Physicochemical benchmarking
Public computed descriptors (MW, XLogP3, HBD/HBA)
Compare predicted ADME profiles across benzamide libraries
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